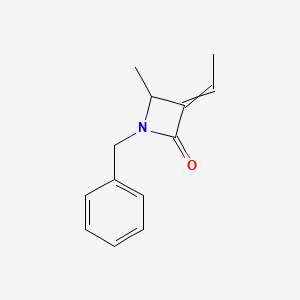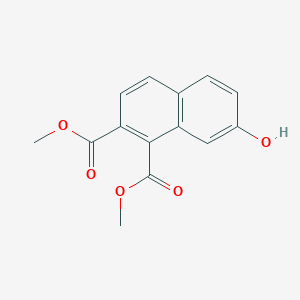
L-Seryl-L-tryptophylglycylglycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Seryl-L-tryptophylglycylglycine is a peptide compound with the molecular formula C₁₈H₂₃N₅O₆. It consists of a sequence of amino acids: serine, tryptophan, and two glycine residues.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
L-Seryl-L-tryptophylglycylglycine can be synthesized using standard peptide synthesis techniques. One common method involves the use of solid-phase peptide synthesis (SPPS), where the peptide chain is assembled step-by-step on a solid support. The process typically involves the following steps:
Activation of Amino Acids: Amino acids are activated using reagents such as carbodiimides or mixed anhydrides.
Coupling: The activated amino acids are coupled to the growing peptide chain on the solid support.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the solid support and purified.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on factors such as the desired scale of production and the specific requirements of the peptide.
Analyse Des Réactions Chimiques
Types of Reactions
L-Seryl-L-tryptophylglycylglycine can undergo various chemical reactions, including:
Oxidation: The tryptophan residue can be oxidized under certain conditions.
Reduction: Reduction reactions can target specific functional groups within the peptide.
Substitution: Substitution reactions can modify the side chains of the amino acids.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tryptophan residue can lead to the formation of oxindole derivatives .
Applications De Recherche Scientifique
L-Seryl-L-tryptophylglycylglycine has several scientific research applications, including:
Chemistry: It is used as a model compound for studying peptide synthesis and reactions.
Biology: It can be used in studies of protein-protein interactions and enzyme-substrate specificity.
Industry: It may be used in the development of novel materials and biotechnological processes.
Mécanisme D'action
The mechanism of action of L-Seryl-L-tryptophylglycylglycine involves its interaction with specific molecular targets. The peptide can bind to proteins or enzymes, influencing their activity and function. The exact pathways and targets depend on the specific context of its use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Glycyl-L-seryl-L-tryptophylglycine: Similar in structure but with a different sequence of amino acids.
L-Seryl-L-glycyl-L-tryptophylglycine: Another peptide with a similar composition but different arrangement of residues.
Uniqueness
L-Seryl-L-tryptophylglycylglycine is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications .
Propriétés
Numéro CAS |
824953-17-5 |
|---|---|
Formule moléculaire |
C18H23N5O6 |
Poids moléculaire |
405.4 g/mol |
Nom IUPAC |
2-[[2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C18H23N5O6/c19-12(9-24)17(28)23-14(18(29)22-7-15(25)21-8-16(26)27)5-10-6-20-13-4-2-1-3-11(10)13/h1-4,6,12,14,20,24H,5,7-9,19H2,(H,21,25)(H,22,29)(H,23,28)(H,26,27)/t12-,14-/m0/s1 |
Clé InChI |
RHFKMKIWKWTQOV-JSGCOSHPSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)NCC(=O)NCC(=O)O)NC(=O)[C@H](CO)N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NCC(=O)NCC(=O)O)NC(=O)C(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2-{2-[2-(2-Chloroethoxy)ethoxy]ethoxy}ethyl)-2-methyl-1H-imidazole](/img/structure/B14231152.png)
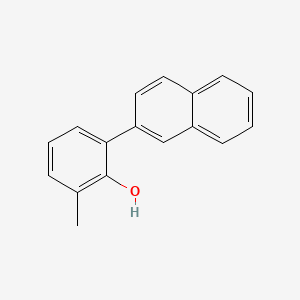
![4-[(9H-Fluoren-9-ylidene)methyl]-2,6-bis[(piperidin-1-YL)methyl]phenol](/img/structure/B14231163.png)
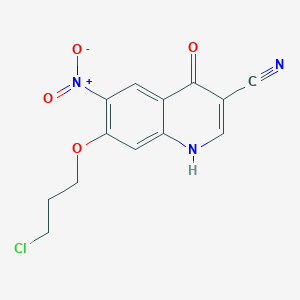
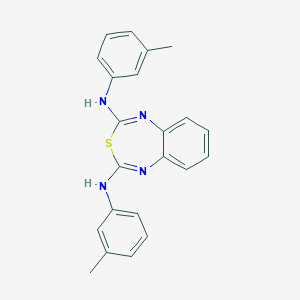
![4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-3-diazonium nitrate](/img/structure/B14231181.png)
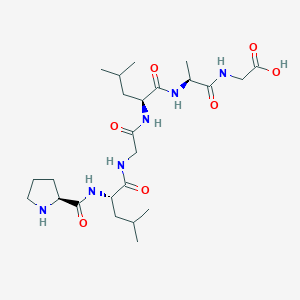
![Silane, tris(1-methylethyl)[(5-phenyl-3-propyl-5-hexen-1-ynyl)oxy]-](/img/structure/B14231195.png)
![2-({2-[(4-Chlorophenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14231202.png)
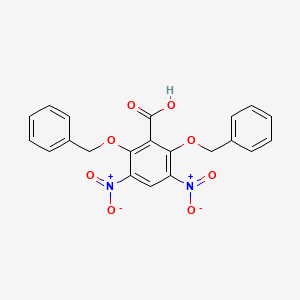
![2-Propanol, 1-(4-methoxyphenoxy)-3-[[(4-methylphenyl)methyl]amino]-](/img/structure/B14231206.png)
